(2-Fluorophenyl)(2-phenylmorpholino)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-9-5-4-8-14(15)17(20)19-10-11-21-16(12-19)13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHDCRGXKOUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 2-fluorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Fluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)(morpholino)methanone: Similar structure but lacks the phenyl group attached to the morpholine ring.
(2-Fluorophenyl)(4-morpholinyl)methanone: Another similar compound with slight structural variations.
Uniqueness
(2-Fluorophenyl)(2-phenylmorpholino)methanone is unique due to the presence of both fluorophenyl and phenylmorpholino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
(2-Fluorophenyl)(2-phenylmorpholino)methanone, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl group and a phenylmorpholino moiety, which contribute to its distinct chemical properties. This dual functionality allows it to interact with various biological targets, making it a versatile candidate for medicinal chemistry.
The mechanism of action for this compound involves binding to specific enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, particularly in models of acute inflammation.
- Anticancer Properties : Certain derivatives have been noted for their ability to inhibit cancer cell proliferation through kinase inhibition.
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This finding indicates its potential utility in managing inflammatory conditions.
Case Study 3: Anticancer Activity
A series of experiments evaluated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. Results indicated that at concentrations ranging from 5 to 50 µM, the compound reduced cell viability significantly, with IC50 values suggesting strong anticancer potential.
Q & A
Q. What are the optimal synthetic routes for (2-Fluorophenyl)(2-phenylmorpholino)methanone, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a fluorophenyl precursor to a morpholine derivative. Key steps include:
- Nucleophilic substitution : Reacting 2-fluorophenylmagnesium bromide with a morpholine carbonyl precursor under inert atmosphere (argon/nitrogen) at −78°C to 0°C to form the ketone backbone .
- Catalytic optimization : Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the phenylmorpholine moiety. Solvent choice (THF or DCM) and temperature control (60–80°C) significantly impact yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the pure product. Monitoring via TLC and HPLC ensures reaction completion .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals:
- Fluorophenyl ring: Deshielded aromatic protons (δ 7.2–7.8 ppm) and coupling patterns (J = 8–10 Hz for ortho-fluorine effects) .
- Morpholine ring: N-CH₂ protons (δ 3.4–3.8 ppm) and carbonyl carbon (δ ~205 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the formula (C₁₇H₁₅FNO₂; theoretical ~308.12 g/mol) .
- IR Spectroscopy : Detect carbonyl stretch (~1680 cm⁻¹) and C-F bond (~1220 cm⁻¹) .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
- Methodological Answer :
- Lipophilicity (LogP) : Determine via shake-flask method or HPLC retention time (estimated LogP ~3.2), critical for blood-brain barrier penetration .
- Solubility : Assess in DMSO (typically >50 mM) and aqueous buffers (PBS, pH 7.4) using nephelometry .
- Thermal stability : TGA/DSC analysis to identify decomposition points (>200°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts .
- Refinement : Apply SHELXL with restraints for disordered fluorophenyl/morpholine rings. Validate using R-factor convergence (<5% Δ between R₁ and wR₂) .
- Validation tools : Mercury CSD’s packing similarity module to compare with analogous structures (e.g., benzo-thiadiazole derivatives) .
Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of the compound’s chiral analogs?
- Methodological Answer :
- Chiral catalysts : Use oxazaborolidine (20 mol%) in ketone reductions to achieve >90% ee. Monitor via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) .
- Kinetic resolution : Optimize reaction time (12–24 hr) and temperature (−20°C) to favor one enantiomer .
- Crystallization-induced asymmetric transformation : Seed with enantiopure crystals to enhance ee during recrystallization .
Q. How does molecular docking predict the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., CDK2) and GPCRs based on structural analogs (e.g., beta-carboline derivatives) .
- Docking workflow :
Prepare ligand (OpenBabel: optimize geometry, assign charges).
Grid box placement (AutoDock Vina) around ATP-binding sites.
Score poses using TPSA (<90 Ų) and ΔG values (<−7 kcal/mol suggests strong binding) .
- Validation : Compare with experimental IC₅₀ data from enzyme inhibition assays .
Q. What experimental and computational methods reconcile discrepancies in SAR studies for fluorophenyl-morpholine derivatives?
- Methodological Answer :
- SAR analysis :
- Fluorine position : Compare 2- vs. 3-fluorophenyl analogs in cytotoxicity assays (IC₅₀ shifts >10 µM indicate positional sensitivity) .
- Morpholine substitution : Replace phenyl with pyridyl groups to assess π-π stacking effects .
- DFT calculations : Compute electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic hotspots influencing binding .
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
